molecular formula C17H24O11 B2526980 10-Hydroxy majoroside CAS No. 259753-12-3

10-Hydroxy majoroside

Cat. No.: B2526980
CAS No.: 259753-12-3
M. Wt: 404.368
InChI Key: IWDXNCIWSRAIAR-ZRKWJOGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy majoroside is a natural product that belongs to the iridoid glycoside family. It is found in the roots and leaves of the plant, Swertia mileensis, which is endemic to China. This compound has been studied for its potential therapeutic properties and has shown promising results in various scientific research studies. In

Scientific Research Applications

Anticancer Drug Delivery

10-Hydroxycamptothecin (10-HCPT) is a notable anticancer drug with broad antitumor activities. Its clinical application has been limited due to poor solubility and pharmacokinetic defects. Research has focused on developing effective drug delivery systems for 10-HCPT, such as nanocrystals and super macromolecule conjugates. These systems aim to improve solubility, enhance drug accumulation in tumors, and increase antitumor efficacy (Yang et al., 2016), (Li, Zhao, & Zhao, 2016).

Electrochemical Sensing Platforms

Graphene nanosheets have been utilized to create electrochemical sensing platforms for 10-HCPT. These platforms offer increased sensitivity and are useful in clinical practice for detecting 10-HCPT in biological samples like urine (Ye, Yang, Wei, & Wu, 2018).

Role in Linoleic Acid Transformation

10-Hydroxy-cis-12 octadecenoic acid (10-HOE), derived from linoleic acid, plays a crucial role in the production of conjugated linoleic acid (CLA) in bifidobacteria. Understanding this process is important for exploring the health benefits of CLA, particularly in gut microbiota (Gao et al., 2019).

Nutritional Analysis

10-Hydroxy-2-decenoic acid (10-HDA) in royal jelly supplements has been analyzed using capillary electrophoresis. This method is relevant for food and quality control, offering insights into the nutritional and health benefits of royal jelly (Duong et al., 2020).

Properties

IUPAC Name

methyl (1S,4aS,6S)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-6,9-10,12-14,16-23H,2-4H2,1H3/t6-,9+,10-,12-,13+,14-,16+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDXNCIWSRAIAR-OCGKWZSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2=C(C(CC12)O)CO)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H](C2=C([C@H](C[C@H]12)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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